molecular formula C9H15N3O3 B13646393 5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13646393
M. Wt: 213.23 g/mol
InChI Key: VYVXEUDRFGMSRF-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while reduction can produce amino-pyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives.

Scientific Research Applications

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxypropyl group and the amino substituent on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-11-6-7(10)8(13)12(9(11)14)4-3-5-15-2/h6H,3-5,10H2,1-2H3

InChI Key

VYVXEUDRFGMSRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCOC)N

Origin of Product

United States

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